molecular formula C8H12ClIN2O2S B2774874 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride CAS No. 1946821-96-0

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride

Cat. No.: B2774874
CAS No.: 1946821-96-0
M. Wt: 362.61
InChI Key: XOMXITHQGIQSQD-UHFFFAOYSA-N
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Description

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13IN2O2SCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name

3-iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClIN2O2S/c1-6(2)3-4-12-5-7(8(10)11-12)15(9,13)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMXITHQGIQSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride typically involves the iodination of 1-(3-methylbutyl)-1H-pyrazole followed by sulfonylation. The iodination step can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane at low temperatures.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the iodine atom.

    Reduction: Formation of sulfonamides or thiols.

    Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, potentially modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-(3-methylbutyl)-1H-pyrazole
  • 1-(3-Methylbutyl)-1H-pyrazole-4-sulfonyl chloride
  • 3-Iodo-1H-pyrazole-4-sulfonyl chloride

Uniqueness

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is unique due to the presence of both the iodine and sulfonyl chloride functional groups, which provide distinct reactivity and potential for diverse chemical transformations

Biological Activity

3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with an iodine atom and a sulfonyl chloride group. Its chemical structure can be represented as follows:

C1H1IN2O2S\text{C}_1\text{H}_1\text{I}\text{N}_2\text{O}_2\text{S}

This structure contributes to its reactivity and biological interactions.

Research indicates that compounds with pyrazole structures often exhibit inhibitory effects on various enzymes and receptors, which can lead to significant biological responses. Specifically, pyrazole derivatives have been noted for their activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation.

Anticancer Activity

This compound has shown promising results in inhibiting the growth of cancer cell lines. For example, studies have demonstrated that similar pyrazole derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for these compounds typically range from 45 to 97 nM, indicating potent activity against these cells .

Table 1: Biological Activity Summary

Activity Cell Line IC50 (nM) Mechanism
CytotoxicityMCF-745-97Inhibition of CDK2
CytotoxicityHCT-1166-99Induction of apoptosis
AntimicrobialS. aureusNot specifiedPotential antibacterial properties

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Studies : A study focusing on pyrazolo[3,4-d]pyrimidine derivatives reported significant inhibition of CDK2, leading to decreased cell proliferation in cancer cell lines . The compound's ability to induce apoptosis was also highlighted, suggesting a dual mechanism of action.
  • Antimicrobial Activity : Research involving Schiff base derivatives demonstrated that certain pyrazole compounds possess antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest that this compound may also exhibit similar activities .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest moderate solubility and potential interactions with cytochrome P450 enzymes, which could influence drug metabolism and efficacy.

Table 2: Pharmacokinetic Properties

Property Value
Aqueous SolubilityModerate
CYP InhibitionModerate (varies by isoform)

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